2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Description
2-(3,5-Dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. Its structure features a glycine backbone with a 3,5-dimethylphenyl substituent at the α-carbon and an Fmoc group protecting the amine (Fig. 1). The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its orthogonality under basic deprotection conditions (e.g., piperidine) . The 3,5-dimethylphenyl moiety introduces steric bulk and hydrophobicity, which can influence peptide solubility, aggregation, and binding interactions in downstream applications.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-15-11-16(2)13-17(12-15)23(24(27)28)26-25(29)30-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAHYBHCJZLAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262629-25-3 | |
| Record name | 2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenylacetic acid and 9H-fluoren-9-ylmethanol.
Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions.
Coupling: The protected amino acid is then coupled with the 3,5-dimethylphenylacetic acid using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemical Synthesis
Intermediate in Peptide Synthesis
- The compound serves as an important intermediate in the synthesis of peptides. The Fmoc group allows for selective protection of amino groups during peptide assembly, facilitating the construction of complex peptide sequences. This property is crucial for developing therapeutic peptides that can target specific biological pathways.
Biological Research
Biochemical Pathways
- Research indicates that this compound may interact with various enzymes and receptors, potentially influencing biochemical pathways related to metabolism and cellular signaling. Its role in modulating enzyme activity suggests applications in studying metabolic disorders and enzyme regulation .
Therapeutic Investigations
- Preliminary studies have explored the compound's anti-inflammatory and anticancer properties. Its ability to inhibit specific signaling pathways could make it a candidate for further investigation in drug development aimed at treating inflammatory diseases and certain cancers .
Medical Applications
Potential Therapeutic Uses
- The compound is being investigated for its therapeutic potential due to its structural characteristics that may allow it to interact with biological targets effectively. Studies are ongoing to evaluate its efficacy and safety in clinical settings, particularly focusing on its role as an anti-inflammatory agent .
Industrial Applications
Pharmaceutical Production
- In the pharmaceutical industry, 2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is utilized in the production of fine chemicals and pharmaceuticals. Its properties make it suitable for developing new drugs that require complex synthesis pathways.
Case Studies
- Peptide Synthesis Optimization
- Anti-Cancer Research
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Aromatic Substituents
Key Findings :
- Hydrophobicity : The 3,5-dimethylphenyl group (target compound) provides moderate hydrophobicity compared to the more polar 4-methoxyphenyl and the highly fluorinated 3,5-difluorophenyl .
- Electronic Effects : Fluorine substituents (3,5-difluorophenyl) enhance metabolic stability in drug design , while methoxy groups (4-methoxyphenyl) improve aqueous solubility .
Aliphatic Substituents
Key Findings :
Functionalized Substituents
Key Findings :
- Click Chemistry: Cyanomethyl groups enable bioorthogonal conjugation strategies .
- Branched Architectures : Allyl-protected derivatives facilitate complex peptide topologies .
Biological Activity
2-(3,5-Dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dimethylphenyl moiety. Its molecular formula is , with a molecular weight of approximately 365.44 g/mol. The LogP value of 5.385 suggests significant lipophilicity, which may influence its bioavailability and interaction with biological membranes .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives with similar structures were evaluated for their efficacy against various cancer cell lines. In vitro tests demonstrated that certain analogs displayed IC50 values in the micromolar range, indicating potent cytotoxic effects against human cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog A | HCT116 | 4.363 |
| Analog B | MCF7 | 6.500 |
| Analog C | HeLa | 5.200 |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival pathways. The Fmoc group enhances stability during metabolic processes, while the dimethylphenyl moiety may facilitate interactions through hydrophobic and π-π stacking interactions with target proteins .
Enzyme Inhibition
Research has shown that the compound can inhibit key enzymes implicated in cancer progression, such as proteases and kinases. This inhibition is critical for preventing tumor growth and metastasis. For example, studies have demonstrated that this class of compounds can effectively inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation during cancer invasion .
Anti-inflammatory Effects
In addition to anticancer properties, compounds similar to this one have exhibited anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This dual action could make them valuable in treating conditions associated with chronic inflammation .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the effects of a related compound on colorectal cancer cells, showing significant apoptosis induction through the activation of caspase pathways.
- Inflammation Model : In an animal model of arthritis, administration of a structurally related compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines in serum samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
